molecular formula C16H15FNO3+ B1184394 OAKBXIWGTYYOAZ-UHFFFAOYSA-O

OAKBXIWGTYYOAZ-UHFFFAOYSA-O

Cat. No.: B1184394
M. Wt: 288.298
InChI Key: OAKBXIWGTYYOAZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound corresponding to the InChIKey OAKBXIWGTYYOAZ-UHFFFAOYSA-O is identified as 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative, specifically DiDOPO (1,2-Ethylene-bridged 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). This organophosphorus compound is widely used as a flame retardant due to its high thermal stability and efficient gas-phase radical quenching mechanism . DiDOPO features a rigid phenanthrene backbone with a phosphorus-oxygen (P=O) group and an ethylene bridge, enhancing its char-forming ability and compatibility with polymer matrices like epoxy resins (EP) and glass fiber (GF) composites .

Properties

Molecular Formula

C16H15FNO3+

Molecular Weight

288.298

IUPAC Name

4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C16H14FNO3/c1-2-11-7-8-18(9-14(11)16(20)21)10-15(19)12-3-5-13(17)6-4-12/h3-9H,2,10H2,1H3/p+1

InChI Key

OAKBXIWGTYYOAZ-UHFFFAOYSA-O

SMILES

CCC1=C(C=[N+](C=C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DiDOPO is compared below with two structurally and functionally analogous flame retardants: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and BDP (Bisphenol A bis(diphenyl phosphate)).

Table 1: Comparative Properties of DiDOPO, DOPO, and BDP

Property DiDOPO DOPO BDP
Structure Ethylene-bridged phenanthrene Single phenanthrene ring Phosphate ester with bisphenol A
Phosphorus Content ~14.5% ~12.3% ~8.9%
Thermal Stability Decomposes at ~380°C Decomposes at ~340°C Decomposes at ~280°C
LOI (%) 32-35 (EP/GF composites) 28-30 25-27
UL-94 Rating V-0 V-1 V-2
Mechanism Gas-phase radical quenching Gas-phase + condensed-phase Condensed-phase char formation
Solubility Low in polar solvents Moderate in polar solvents High in nonpolar solvents

Key Differences

Structural Rigidity vs. Flexibility: DiDOPO’s ethylene bridge improves polymer matrix adhesion and reduces migration compared to DOPO, which lacks bridging . BDP, a phosphate ester, relies on bisphenol A for flexibility but exhibits lower thermal stability.

Flame Retardant Efficiency :

  • DiDOPO achieves a V-0 UL-94 rating in epoxy composites at 15 wt% loading, outperforming DOPO (V-1 at 20 wt%) and BDP (V-2 at 25 wt%) due to its dual gas-phase radical scavenging and char-forming effects .

Thermal Degradation :

  • DiDOPO’s decomposition temperature (~380°C) exceeds DOPO’s (~340°C) and BDP’s (~280°C), making it suitable for high-temperature processing applications like aerospace composites.

Justification of Sources

  • The superior flame retardancy of DiDOPO over DOPO and BDP is validated by Huang et al. (2020), who tested its performance in EP/GF composites .
  • Thermal stability and mechanistic differences align with industrial studies on phosphorus-based flame retardants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.